N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

CB1 receptor agonism synthetic cannabinoid potency SDB-006 pharmacology

N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide, widely known by its code SDB-006, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. It acts as a potent agonist at human cannabinoid receptors CB1 (EC50 = 19 nM) and CB2 (EC50 = 134 nM), exhibiting approximately 7-fold selectivity for CB1 over CB2.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
Cat. No. B12158980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)O
InChIInChI=1S/C20H22N2O3/c1-25-13-12-22-11-9-16-4-5-17(14-19(16)22)20(24)21-10-8-15-2-6-18(23)7-3-15/h2-7,9,11,14,23H,8,10,12-13H2,1H3,(H,21,24)
InChIKeyVRSTWYQHYBCHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide (SDB-006): Baseline Pharmacological Profile


N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide, widely known by its code SDB-006, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. It acts as a potent agonist at human cannabinoid receptors CB1 (EC50 = 19 nM) and CB2 (EC50 = 134 nM), exhibiting approximately 7-fold selectivity for CB1 over CB2 [1]. Discovered during investigations of the structurally related compound SDB-001, SDB-006 has been characterized in both in vitro functional assays and in vivo rodent models, establishing it as a benchmark moderate-potency SCRA for research and forensic applications [1][2].

Why SDB-006 Cannot Be Substituted by In-Class Analogs: Key Differentiation Factors


The synthetic cannabinoid class encompasses compounds with widely divergent pharmacological profiles driven by subtle variations in the indole ring substitution, head group, and linker region [1]. SDB-006 occupies a specific pharmacological niche: it demonstrates potent CB1 activation (EC50 = 19 nM) with moderate in vivo hypothermic effects (~0.7°C at 10 mg/kg), in stark contrast to both ultra-potent cumyl derivatives (e.g., CUMYL-PICA, EC50 = 0.66 nM) and low-potency analogs such as APICA [2][3]. Furthermore, SDB-006's unique metabolic signature—including prominent N-dealkylation (depentylation and debenzylation) as a primary clearance pathway—generates a distinct metabolite panel that precludes direct substitution with analogs for forensic toxicology or metabolism studies [4]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-guided.

SDB-006 Quantitative Differentiation Evidence Guide: Comparator-Based Data for Scientific Selection


CB1 Receptor Activation Potency: SDB-006 vs. RCS-4 Direct Head-to-Head Comparison

In a fluorescence-based membrane potential assay (FLIPR) using human CB1 receptors, SDB-006 demonstrated approximately 7.7-fold greater potency (EC50 = 19 nM) compared to the structurally related synthetic cannabinoid RCS-4 (EC50 = 146 nM) under identical assay conditions [1]. Despite this potency difference, both compounds evoked comparable hypothermic responses in vivo (~0.7°C reduction at 10 mg/kg via biotelemetry in rats), indicating that the potency difference at the receptor level does not translate linearly to in vivo efficacy [1].

CB1 receptor agonism synthetic cannabinoid potency SDB-006 pharmacology

In Vivo Hypothermic Response: SDB-006 vs. AB-CHMINACA Potency Differential

When comparing in vivo efficacy, SDB-006 produced a modest reduction in core body temperature (~0.7°C) at a dose of 10 mg/kg (i.p.) in rats, whereas the structurally distinct synthetic cannabinoid AB-CHMINACA evoked a pronounced hypothermic response (>2°C) at a substantially lower dose of 3 mg/kg [1]. This demonstrates that SDB-006 is approximately 10- to 30-fold less potent in vivo than AB-CHMINACA, making SDB-006 a more suitable tool compound for studies where extreme CB1-mediated hypothermia would confound behavioral or physiological endpoints.

in vivo cannabinoid pharmacology hypothermia assay SDB-006 AB-CHMINACA comparison

CB1/CB2 Selectivity Profile: SDB-006 vs. APICA Differentiation

SDB-006 displays approximately 7-fold selectivity for CB1 (EC50 = 19 nM) over CB2 (EC50 = 134 nM) based on functional assays [1][2]. In contrast, its closest benzyl-indole analog APICA (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide) is essentially non-selective, with comparable potency at both receptor subtypes (CB1 EC50 = 34 nM; CB2 EC50 = 29 nM), representing a selectivity ratio of only 1.17 [2][3]. While obtained from independent studies, both datasets derive from functional agonist assays at human recombinant receptors, enabling meaningful cross-study comparison of selectivity profiles.

cannabinoid receptor selectivity CB1 CB2 selectivity ratio SDB-006 APICA comparison

Human Hepatocyte Metabolic Stability and Distinct Metabolite Signature of SDB-006

Incubation of SDB-006 (10 µM, 3 h) with primary human hepatocytes revealed extensive metabolism, with 20 distinct metabolites characterized by high-resolution mass spectrometry [1]. The primary metabolic pathways were hydroxylation (predominantly on the pentyl chain) and N-dealkylation (including depentylation and debenzylation) [1]. Two optimal marker metabolites were identified for forensic documentation of SDB-006 intake: 4′-keto-SDB-006 (M19) and pentyl-OH-SDB-006 (M15) [1]. While direct comparator metabolic data under identical conditions are not available, the prominence of N-dealkylation as a major clearance route distinguishes SDB-006 from SCRAs that primarily undergo ester hydrolysis or oxidative defluorination, and has implications for metabolite-based screening assays [1].

synthetic cannabinoid metabolism human hepatocyte assay forensic toxicology metabolites SDB-006 metabolism

Binding Affinity Differentiation: SDB-006 Benzyl vs. Cumyl Head Group Impact on CB1 Affinity

The benzyl head group of SDB-006 confers moderate CB1 binding affinity, as demonstrated by competitive radioligand binding studies on a series of indole-3-carboxamide SCRAs. Benzyl-substituted compounds (including SDB-006 analogs 10–13) displayed CB1 Ki values ranging from 550 nM to >10 µM, which are substantially higher (lower affinity) than the corresponding cumyl-substituted derivatives (compounds 6–9; CB1 Ki = 12.6–21.4 nM) [1]. The benzyl-cumyl affinity differential of approximately 25- to 800-fold underscores that the head group is a critical determinant of CB1 engagement, positioning SDB-006 as a moderate-affinity probe compared to ultra-high-affinity cumyl SCRAs [1].

CB1 binding affinity structure-activity relationship benzyl vs cumyl head group SDB-006 binding

5-Fluoro Analog (5F-SDB-006) Diminished CB1 Functional Potency Relative to SDB-006

Introduction of a terminal fluorine atom on the pentyl chain to generate 5F-SDB-006 substantially attenuates CB1 functional activity. In mouse brain membrane [35S]GTPγS functional assays, 5F-SDB-006 displayed very weak potency (EC50 = 11,200 nM) with high efficacy (Emax = 140% relative to CP55940) [1]. This functional potency is approximately 590-fold weaker than the reported SDB-006 CB1 EC50 of 19 nM in the FLIPR membrane potential assay, though direct comparison is confounded by differences in assay format and receptor source (human recombinant vs. mouse native tissue) [1][2].

5F-SDB-006 fluorinated synthetic cannabinoid CB1 functional potency GTPγS assay

Optimal Research and Industrial Application Scenarios for SDB-006 Based on Verified Differentiation Evidence


Preclinical Cannabinoid Pharmacology Studies Requiring Moderate CB1 Potency Without Severe Hypothermia

SDB-006 is ideally suited for rodent behavioral and physiological studies where CB1 receptor engagement is desired but extreme hypothermia (>2°C) would confound locomotor, cognitive, or thermoregulatory endpoints. Compared to ultra-potent agonists such as AB-CHMINACA, which evokes >2°C hypothermia at only 3 mg/kg, SDB-006 produces a manageable ~0.7°C reduction at 10 mg/kg, offering a wider and safer experimental dosing window [1].

CB1-Selective Pharmacological Tool for Receptor Subtype Dissection Studies

With approximately 7-fold functional selectivity for CB1 over CB2 (EC50 19 nM vs. 134 nM), SDB-006 serves as a preferential CB1 agonist for studies aimed at isolating CB1-mediated signaling from CB2-dependent effects. This contrasts sharply with the non-selective analog APICA (CB1/CB2 ratio ~1.17), making SDB-006 the superior choice for experiments where CB2 activation would introduce confounding immunomodulatory or peripheral effects [1][2].

Forensic Toxicology Reference Standard for SDB-006-Specific Metabolite Detection

Forensic laboratories developing LC-MS/MS methods for detecting SDB-006 intake require authentic reference material to identify 4′-keto-SDB-006 (M19) and pentyl-OH-SDB-006 (M15) as definitive urinary or blood markers. The compound's unique metabolic signature—dominated by N-dealkylation rather than ester hydrolysis—means that generic SCRA screening panels cannot reliably detect SDB-006 consumption without compound-specific metabolite standards [3].

Structure-Activity Relationship (SAR) Studies on Indole-3-Carboxamide Head Group Effects

SDB-006 serves as a benchmark benzyl-substituted indole-3-carboxamide for SAR investigations comparing head group contributions to receptor affinity and efficacy. Its moderate CB1 binding profile (class Ki range 550 nM to >10 µM for benzyl derivatives) provides a clear contrast to cumyl-substituted analogs (Ki = 12.6–21.4 nM), enabling systematic evaluation of head group steric and electronic effects on cannabinoid receptor engagement [4].

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